Isothiazole-4-carboxylic acid

Beschreibung

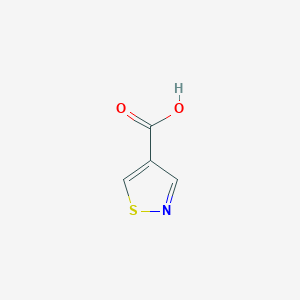

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-4(7)3-1-5-8-2-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXTYKGTWQCNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497956 | |

| Record name | 1,2-Thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-82-2 | |

| Record name | 1,2-Thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isothiazole 4 Carboxylic Acid and Its Derivatives

Direct Synthesis Approaches to the Isothiazole (B42339) Ring System

The direct formation of the isothiazole ring bearing a 4-carboxy or a precursor group is a primary focus of synthetic chemistry in this area. These methods aim to construct the heterocyclic core in a controlled and efficient manner.

Cyclization reactions are the cornerstone of isothiazole synthesis. Various strategies have been developed that utilize different precursors to form the five-membered ring. One effective route involves the reaction of enamino thiones with hydroxylamine-O-sulfonic acid, which can produce isothiazoles in yields as high as 98%. medwinpublishers.com

Another prominent method begins with the iodine-mediated oxidative cyclization of alkyl 2-cyano-3-iminodithiobutyrates. This reaction forms 5-alkylthio-3-methylisothiazole-4-carbonitriles. researchgate.net The carbonitrile group at the 4-position then serves as a precursor, which can be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.

A plausible synthetic pathway for substituted isothiazole-4-carboxylic acids, such as 3-(4-fluorophenyl)isothiazole-4-carboxylic acid, involves the condensation of a corresponding thioamide (e.g., 4-fluorophenylthioamide) with an α,β-unsaturated carbonyl compound. vulcanchem.com The resulting intermediate is subsequently oxidized to introduce the carboxylic acid group and form the final product. vulcanchem.com Furthermore, isothiazole-5-carbonitriles can be synthesized from 1,2,3-dithiazole precursors, which are then hydrated in the presence of concentrated sulfuric acid to yield the corresponding carboxamide, a direct precursor to the carboxylic acid. mdpi.com

| Starting Materials | Reaction Type | Product | Key Features |

| Enamino thiones, Hydroxylamine-O-sulfonic acid | Cyclization | Isothiazole derivatives | High yields (up to 98%) reported. medwinpublishers.com |

| Alkyl 2-cyano-3-iminodithiobutyrates | Oxidative Cyclization (Iodine) | Isothiazole-4-carbonitriles | Forms a nitrile precursor to the carboxylic acid. researchgate.net |

| Thioamide, α,β-unsaturated carbonyl | Condensation/Oxidation | Substituted this compound | A versatile route for introducing substituents. vulcanchem.com |

| 1,2,3-Dithiazole precursors | Ring Transformation/Hydration | Isothiazole-5-carboxamides | Provides access to the carboxamide, which can be hydrolyzed. mdpi.com |

One-pot syntheses, which involve multiple reaction steps in a single flask without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. While numerous one-pot strategies have been developed for the synthesis of the isomeric thiazole (B1198619) derivatives, their application for the direct synthesis of this compound is less frequently documented. globalresearchonline.nettandfonline.comijcce.ac.irijcce.ac.ir However, highly efficient multi-step syntheses that verge on one-pot procedures are utilized. For instance, the synthesis of 2-amino-5-derivatized thiazole-4-carboxylates has been achieved by reacting phenylacetaldehyde (B1677652) with methyl dichloroacetate (B87207) and sodium methoxide, followed by the addition of thiourea, all in a sequential, streamlined process. plos.org Such methodologies highlight a trend towards procedural simplification in heterocyclic synthesis.

The development of solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce environmental impact and often leading to shorter reaction times and cleaner product profiles. bepls.com While solvent-free and microwave-assisted methods are well-established for the synthesis of related thiazole and imidazo[2,1-b]thiazole (B1210989) systems, their specific application to the synthesis of this compound is an emerging area. tandfonline.comeurjchem.comscispace.com

A key example of an oxidative cyclization that can be adapted to these principles is the iodine-mediated formation of the isothiazole ring from dithiobutyrates, which creates the heterocyclic system through the formation of a sulfur-nitrogen bond. researchgate.net The exploration of performing such oxidative cyclizations under solvent-free or microwave-assisted conditions represents a promising direction for future synthetic development.

Functionalization and Derivatization Strategies at the 4-Carboxylic Acid Position

Once the this compound scaffold is obtained, the carboxylic acid group provides a reactive handle for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives such as amides and esters.

The conversion of the carboxylic acid to an amide is a common and important derivatization. This transformation is typically achieved by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. Standard peptide coupling reagents are highly effective for this purpose. For example, the synthesis of novel isothiazole–thiazole derivatives has been accomplished by activating the this compound with a combination of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), followed by condensation with an amine. rsc.org

This methodology has been used to produce a variety of substituted amides, including derivatives of 3-methyl-5-aminothis compound and 5-(4-chlorobenzoyl) amino-3-methyl-4-isothiazolecarboxylic acid. medwinpublishers.comnih.gov The general reaction is versatile, allowing for the introduction of a wide array of substituents on the amide nitrogen, thereby enabling the fine-tuning of the molecule's properties.

| Coupling Reagents | Amine Source | Product Type | Reference Example |

| EDC, HOBt | Primary or Secondary Amine | N-substituted isothiazole-4-carboxamide | Synthesis of complex isothiazole-thiazole hybrids. rsc.org |

| Not Specified | Various Amines | Substituted amides of 3-methyl-5-aminothis compound | Demonstrates derivatization of a substituted isothiazole ring. nih.gov |

Esterification is another fundamental transformation of this compound. ontosight.ai Esters are often synthesized for use as intermediates or to modify the physicochemical properties of the parent compound. The synthesis can be performed using standard acid-catalyzed esterification with an alcohol or by first activating the carboxylic acid. Reagents such as oxalyl chloride can be used to convert the carboxylic acid to a more reactive acyl chloride, which readily reacts with alcohols to form esters. Various esters, such as Ethyl 3-methylisothiazole-4-carboxylate and other ethyl or methyl esters, are reported and available. nih.govsigmaaldrich.com

Beyond simple amides and esters, the carboxylic acid group can be converted into other functionalities. For instance, it can be transformed into a hydrazide. A reported method involves converting the carboxylic acid to an intermediate azide, which is then reacted with hydrazine (B178648) to form the corresponding carbohydrazide. mdpi.com These hydrazides can be further reacted with carbonyl compounds to generate N'-substituted hydrazide derivatives, expanding the chemical diversity of the isothiazole library. mdpi.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone in the functionalization of the isothiazole ring, particularly for derivatives of this compound. The reactivity of the isothiazole nucleus is significantly influenced by the substituents present, especially halogens, which serve as excellent leaving groups.

N'-substituted 5-chloro-3-methylthis compound hydrazides have been synthesized via nucleophilic addition reactions. mdpi.com In this process, 5-chloro-3-methylthis compound hydrazide is reacted with various carbonyl compounds in ethanol (B145695) at elevated temperatures. mdpi.com The reaction proceeds through a nucleophilic addition mechanism where the hydrazide adds to the carbonyl carbon, followed by the elimination of a water molecule to form an imine bond. mdpi.com This method has proven effective for modifying the 4-position of the isothiazole ring. mdpi.com

The presence of electron-withdrawing groups at position 3 and chlorine atoms at positions 4 and 5 of the isothiazole ring facilitates nucleophilic substitution. thieme-connect.comthieme-connect.com This reactivity has been exploited in the synthesis of various derivatives. For instance, the chlorine atom at position 5 of 4,5-dichloroisothiazole-3-carboxylic acid derivatives can be substituted by different nucleophiles. thieme-connect.com The reactivity of amines as nucleophiles in these reactions follows a predictable trend based on their structure. thieme-connect.com

The naphtho[1,2-d]isothiazole ring system, a more complex isothiazole derivative, is also amenable to nucleophilic substitution reactions, highlighting the versatility of this reaction type in creating diverse molecular architectures. ontosight.ai

Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium, have become indispensable tools for the synthesis of complex isothiazole derivatives. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki cross-coupling reaction is a prominent example used in the functionalization of isothiazole rings. thieme-connect.com For instance, 3,4-dibromoisothiazole amide has been successfully used in a Suzuki reaction with a boric acid pinacol (B44631) ester, followed by a Stille reaction with a pyridine (B92270) organotin derivative to produce a selective inhibitor of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). researchgate.net This sequential cross-coupling strategy demonstrates the power of these methods in constructing complex, biologically active molecules. researchgate.net

Site-selective cross-coupling has been demonstrated on polyhalogenated isothiazoles, such as 3,5-dichloroisothiazole-4-carbonitrile. nih.gov This selectivity is crucial when multiple reactive sites are present, allowing for the controlled and stepwise introduction of different substituents. The preferential oxidative addition at specific carbon-halogen bonds, influenced by the electronic environment of the ring, is a key factor in achieving this selectivity. nih.gov

Thioesters derived from carboxylic acids can also participate in transition-metal-catalyzed cross-coupling reactions, providing an alternative route to ketones and other derivatives. sioc-journal.cn This approach leverages the reactivity of the C(O)-S bond, which can undergo oxidative addition to low-valent transition metals. sioc-journal.cn

Advanced Synthetic Techniques and Green Chemistry Considerations

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of isothiazole derivatives. These include catalytic oxidations, stereoselective syntheses, and multi-step continuous flow processes.

Catalytic Oxidation Methods

Catalytic oxidation offers a green alternative to traditional stoichiometric oxidation methods, which often generate significant waste. ru.nl While specific applications to this compound are emerging, the principles are well-established for other heterocyclic carboxylic acids. For example, the oxidation of methylpyridines to pyridine carboxylic acids can be achieved using molecular oxygen in combination with a transition metal catalyst. ru.nl

A method for preparing thiazole-4-carboxylic acid, a related heterocyclic compound, involves the oxidation of methyl thiazolidine-4-carboxylate using manganese dioxide (MnO2) in acetonitrile. google.com This process is part of a multi-step synthesis starting from L-cysteine hydrochloride and formaldehyde, highlighting a move towards using readily available and cheaper starting materials. google.com The use of MnO2 as an oxidizing agent under relatively mild conditions represents a more environmentally benign approach compared to harsher oxidizing agents. google.com

Stereoselective Synthesis of Isothiazole Derivatives

The synthesis of chiral isothiazole derivatives is crucial for the development of new therapeutics, as biological activity is often dependent on the stereochemistry of a molecule. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound.

A notable example involves the stereoselective synthesis of dispiro-oxindolopyrrolizidines that incorporate a thiazole motif, a strategy that can be conceptually extended to isothiazoles. mdpi.comsemanticscholar.org This is achieved through a [3+2] cycloaddition reaction between an azomethine ylide, generated in situ from the decarboxylative condensation of isatin (B1672199) and (R)-thiazolidine-4-carboxylic acid, and a chalcone. mdpi.comsemanticscholar.org The reaction proceeds with high stereoselectivity, yielding a single product. mdpi.comsemanticscholar.org

Another approach to stereoselective synthesis involves the use of chiral auxiliaries. For instance, 1-amino-carbohydrates have been used as chiral amine components in Ugi four-component reactions (U-4CR) to produce chiral α-amino acid derivatives stereoselectively. kirj.ee The carbohydrate group can be selectively removed later in the synthetic sequence. kirj.ee

Multi-Step Synthesis of Complex Isothiazole Scaffolds

The construction of complex molecules containing the this compound core often requires multi-step synthetic sequences. These sequences are designed to build molecular complexity in a controlled and efficient manner.

The synthesis of a selective mGluR5 inhibitor illustrates a sophisticated multi-step approach. researchgate.net The synthesis begins with 3,4-dibromoisothiazole amide, which undergoes a Suzuki cross-coupling reaction, followed by a Stille reaction to introduce the desired substituents at specific positions on the isothiazole ring. researchgate.net

Automated multi-step continuous flow synthesis has emerged as a powerful technology for the rapid and efficient production of complex heterocyclic compounds. nih.govnih.gov This methodology allows for sequential reactions to be performed in an uninterrupted sequence without the need for isolating intermediates. nih.govnih.gov While specific applications to this compound are yet to be widely reported, the successful application of this technique to the synthesis of 2-(1H-indol-3-yl)thiazoles and 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones demonstrates its potential for the streamlined synthesis of complex isothiazole scaffolds. nih.govnih.gov These processes often involve heterocycle formation followed by further functionalization in a continuous flow microreactor system. nih.govnih.gov

Synthetic Routes to Key this compound Precursors

The synthesis of this compound and its derivatives relies on the availability of key precursors. Various synthetic routes have been developed to produce these essential building blocks.

A common strategy for synthesizing the thiazole ring, which shares similarities with isothiazole synthesis, is the Hantzsch thiazole synthesis. This method typically involves the condensation of α-haloketones with thioamides. For the synthesis of 2-methyl-1,3-thiazole-4-carboxylic acid, a key intermediate, this can involve the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate.

Another approach involves the formation of the isothiazole ring through the cyclization of appropriate precursors. For 3-(4-chlorophenyl)-5-(trifluoromethyl)this compound, the synthesis involves the formation of the isothiazole ring followed by the introduction of the chlorophenyl and trifluoromethyl groups via substitution reactions.

The synthesis of 4-methylthiazole-5-carboxylic acid chloride, a precursor to the corresponding aldehyde, is achieved by reacting 4-methylthiazole-5-carboxylic acid with thionyl chloride. mdpi.com This acid chloride can then be hydrogenated to the aldehyde. mdpi.com

A one-pot synthesis of DL-2-amino-2-thiazoline-4-carboxylic acid has been developed from 2,3-dichloropropionic acid, which simplifies the procedure and increases the yield. researchgate.net The transformation of isothiazole-5-carboxamides to their corresponding carboxylic acids can be achieved by reacting the carboxamide with sodium nitrite (B80452) in concentrated sulfuric acid. mdpi.com

The following table provides a summary of synthetic reactions for this compound and its derivatives:

| Reaction Type | Reactants | Product | Key Features |

| Nucleophilic Addition | 5-chloro-3-methylthis compound hydrazide, Carbonyl compounds | N'-substituted 5-chloro-3-methylthis compound hydrazides | Modification at the 4-position of the isothiazole ring. mdpi.com |

| Suzuki Cross-Coupling | 3,4-dibromoisothiazole amide, Boric acid pinacol ester | Substituted isothiazole derivative | Sequential cross-coupling for complex molecule synthesis. researchgate.net |

| Catalytic Oxidation | Methyl thiazolidine-4-carboxylate, MnO2 | Methyl thiazole-4-carboxylate | Greener approach using a solid-supported oxidizing agent. google.com |

| [3+2] Cycloaddition | Isatin, (R)-thiazolidine-4-carboxylic acid, Chalcone | Dispiro-oxindolopyrrolizidines | Stereoselective synthesis of complex spiro compounds. mdpi.comsemanticscholar.org |

| Hantzsch Synthesis | α-haloketones, Thioamides | Thiazole derivatives | Fundamental method for thiazole ring formation. |

This table is interactive and can be sorted by clicking on the column headers.

Reactivity and Reaction Mechanisms of Isothiazole 4 Carboxylic Acid

Electrophilic Aromatic Substitution on the Isothiazole (B42339) Ring

The isothiazole ring is generally considered to be an electron-deficient aromatic system, which typically deactivates it towards electrophilic aromatic substitution. However, when such reactions do occur, the position of substitution is influenced by the directing effects of the heteroatoms and any existing substituents. For thiazole (B1198619), an analogous heterocyclic system, electrophilic substitution preferentially occurs at the C-5 position, which is the most electron-rich carbon. noteskarts.com In the case of isothiazole-4-carboxylic acid, the carboxylic acid group is an electron-withdrawing group, which would further deactivate the ring towards electrophilic attack. While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, it is anticipated that any substitution would likely occur at the C-5 position, if at all, due to the electronic influence of the ring heteroatoms.

Nucleophilic Attack and Ring Opening Reactions

The electron-deficient nature of the isothiazole ring makes it susceptible to nucleophilic attack. This can lead to either substitution or, under certain conditions, ring-opening reactions. For some isothiazole derivatives, nucleophilic substitution has been observed. ontosight.ai For instance, isothiazolium salts are particularly sensitive to attack by amines and hydrazines, which can lead to ring opening. thieme-connect.de While specific studies on this compound are limited, it is plausible that strong nucleophiles could attack the ring, potentially leading to cleavage of the S-N bond and subsequent rearrangement or decomposition. The presence of the carboxylic acid group could also influence the outcome of such reactions. For example, nucleophilic attack on a related naphtho[1,2-d]isothiazole system is known to occur. ontosight.ai

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the isothiazole ring is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. These reactions are often chemoselective, targeting the carboxylic acid group without affecting the isothiazole ring.

Decarboxylation Pathways

The decarboxylation of isothiazole-4-carboxylic acids is a known transformation, generally requiring high temperatures, comparable to the decarboxylation of benzoic acids. thieme-connect.de This reaction typically involves heating the compound to around 200–210°C. thieme-connect.de For example, the decarboxylation of 3-methyl-5-phenylthis compound is achieved by heating in quinoline (B57606) with a copper chromite catalyst. thieme-connect.de A general method for the decarboxylation of heterocyclic carboxylic acids involves heating in an aprotic polar solvent like N,N-dimethylformamide (DMF) with an organic acid catalyst, such as formic or acetic acid, at temperatures ranging from 85 to 150°C. google.com More recently, a general catalytic method for the decarboxylative halogenation of (hetero)aryl carboxylic acids has been developed using a copper salt, a light source, an oxidant, and a halogen atom transfer reagent, which could potentially be applied to this compound. nih.gov

| Reaction | Conditions | Product | Reference(s) |

| Thermal Decarboxylation | Heating at 200–210°C | Isothiazole | thieme-connect.de |

| Catalytic Decarboxylation | Quinoline, CuCrO₃, 200-210°C | 3-Methyl-5-phenylisothiazole | thieme-connect.de |

| Catalytic Decarboxylation | N,N-dimethylformamide, organic acid, 85-150°C | Isothiazole | google.com |

| Decarboxylative Halogenation | Cu salt, light, oxidant, halogen source | Halogenated Isothiazole | nih.gov |

Reduction and Oxidation Reactions

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether. masterorganicchemistry.comvulcanchem.comchemguide.co.uksavemyexams.com The reaction proceeds via the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. chemguide.co.uk Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids. savemyexams.com

The isothiazole ring itself can undergo oxidation, for instance, to form the corresponding sulfoxides or sulfones. This type of reaction has been noted for thiazole derivatives as well. Specific conditions for the oxidation of the isothiazole ring in this compound would likely involve oxidizing agents such as hydrogen peroxide or potassium permanganate. vulcanchem.com

| Reaction Type | Reagent | Product | Reference(s) |

| Reduction of Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | 4-(Hydroxymethyl)isothiazole | masterorganicchemistry.comchemguide.co.uk |

| Oxidation of Isothiazole Ring | Hydrogen Peroxide / Potassium Permanganate | This compound S-oxide/S,S-dioxide | vulcanchem.com |

Isomerization and Rearrangement Studies

The isothiazole ring can undergo isomerization and rearrangement reactions under certain conditions. Photochemical irradiation has been shown to induce the isomerization of isothiazoles. d-nb.info For example, a theoretical study on methylisothiazoles suggests that photochemical isomerization can occur through various pathways, including an internal cyclization-isomerization route and a ring contraction-ring expansion route. rsc.org Such photochemical permutations have been demonstrated to be a powerful method for accessing different structural isomers of thiazoles and isothiazoles. d-nb.inforesearchgate.net

Rearrangement reactions of isothiazole derivatives have also been reported. For instance, some isothiazolium salts can rearrange to form pyrrole (B145914) derivatives. chemguide.co.uk While specific studies on the isomerization and rearrangement of this compound are not widely available, the potential for such transformations exists, particularly under photochemical or thermal conditions. The synthesis of isoxazole- and oxazole-4-carboxylic acid derivatives through a controlled isomerization of related isoxazoles has been reported, suggesting that similar pathways could be explored for isothiazole-based systems. nih.gov

Chemo- and Regioselectivity in Derivatization

The presence of two distinct functional groups, the carboxylic acid and the isothiazole ring, allows for chemo- and regioselective derivatization of this compound.

Chemoselectivity is often observed in reactions targeting the carboxylic acid moiety. For example, esterification or amidation reactions can be performed on the carboxylic acid group without affecting the isothiazole ring. evitachem.comontosight.ai The synthesis of acyl and ureido derivatives of substituted amides of 3-methyl-5-aminothis compound highlights the selective reactivity of the carboxylic acid group (or its derivatives). noteskarts.com

Role of this compound in Organic Synthesis as a Building Block

This compound is a valuable heterocyclic synthon, a building block used to introduce the isothiazole motif into more complex molecular architectures. Its utility stems from the reactivity of both the carboxylic acid functional group and the aromatic isothiazole ring system. The carboxylic acid at position 4 readily undergoes typical transformations such as esterification and amidation, providing a convenient handle for molecular elaboration. ontosight.ai

Researchers have extensively utilized derivatives of this compound to create novel compounds with significant biological potential. For instance, new amides of 5-acylamino-3-methyl-4-isothiazolecarboxylic acid have been synthesized by transforming the carboxylic acid group into amides using various amino-acid esters. nih.gov These synthetic derivatives were subsequently investigated for their effects on the immune system. nih.gov

The general scheme for these transformations involves the activation of the carboxylic acid, often with standard peptide coupling agents, followed by reaction with an amine or alcohol.

Table 1: Synthesis of Amide Derivatives from Substituted Isothiazole-4-carboxylic Acids

| Starting Material | Reagent(s) | Product Type | Investigated Activity | Reference |

|---|---|---|---|---|

| 5-acetylamino-3-methyl-4-isothiazolecarboxylic acid | Amino-acid esters | 4-Carboxamide derivative | Immunotropic | nih.gov |

| 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid | Amino-acid esters | 4-Carboxamide derivative | Immunotropic | nih.gov |

| 5-chloro-3-methylthis compound hydrazide | Carbonyl compounds | N'-substituted hydrazide | Antiproliferative |

This building block approach is crucial in medicinal chemistry, where the isothiazole ring is a known pharmacophore present in various bioactive molecules. The ability to easily generate a library of derivatives by modifying the carboxylic acid function makes this compound an attractive starting point for drug discovery programs.

Investigation of Isothiazolynes as Intermediates

Beyond the functional group chemistry of the carboxylic acid, the isothiazole ring itself possesses unique reactivity. A fascinating area of study involves the generation and trapping of "isothiazolynes," which are highly reactive hetaryne intermediates of isothiazole. Hetarynes are the heterocyclic analogues of benzyne (B1209423) and are of significant interest due to their potential for rapid construction of complex fused-ring systems.

The generation of an isothiazolyne, such as a 4,5-isothiazolyne, would typically require a suitable precursor, for example, a 4,5-dihalo-isothiazole or, more commonly in modern aryne chemistry, a 4-triflyloxy-5-silylisothiazole. sci-hub.se Upon treatment with a strong base or a fluoride (B91410) source, elimination of the two substituents generates the strained triple bond within the heterocyclic ring.

While direct generation from this compound is not a standard route, the study of related hetarynes provides a clear precedent for the existence and reactivity of isothiazolynes. academictree.org Once generated, these transient intermediates are rapidly trapped by a variety of reagents. Common trapping reactions include:

[4+2] Cycloadditions: Reacting with dienes like furan (B31954) to form bicyclic adducts.

[3+2] Cycloadditions: Reacting with 1,3-dipoles such as azides. sci-hub.se

Nucleophilic Addition: Trapping by nucleophiles, followed by protonation.

Research into Kobayashi-type aryne precursors (o-silylaryl triflates) has been extended to the heterocyclic field, providing a reliable method for generating hetarynes under mild conditions. sci-hub.se For example, the generation of a related benzo[d]isothiazolyne intermediate has been reported, which subsequently undergoes cycloaddition reactions. sci-hub.se The investigation of these fleeting isothiazolyne intermediates opens up novel synthetic pathways for accessing complex isothiazole-containing polycyclic and heterocyclic structures that would be difficult to synthesize using conventional methods.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-acetylamino-3-methyl-4-isothiazolecarboxylic acid |

| 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid |

| 5-chloro-3-methylthis compound hydrazide |

| Isothiazole-3-carboxylic acid |

| 3-amino-N-cyclopropyl-4-methyl-benzamide |

| Furan |

| Benzyne |

Medicinal Chemistry Applications of Isothiazole 4 Carboxylic Acid Derivatives

Structure-Activity Relationship (SAR) Studies of Isothiazole-4-carboxylic Acid Analogues

The systematic investigation of how chemical structure relates to biological activity is a cornerstone of drug discovery. For this compound analogues, SAR studies have been instrumental in optimizing their therapeutic potential.

The design and synthesis of analogues are pivotal in enhancing the desired biological effects and minimizing off-target activities. For instance, a series of thiazolidine-4-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit the neuraminidase of the influenza A virus. These compounds, synthesized from L-cysteine hydrochloride, showed moderate inhibitory activity. The most potent compound in this series demonstrated an IC₅₀ value of 0.14 μM, suggesting that the thiazolidine (B150603) ring is a promising scaffold for designing novel influenza neuraminidase inhibitors. nih.gov

Modifications to the isothiazole (B42339) core and its substituents can significantly impact bioactivity. For example, the synthesis of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid derivatives has been explored. medwinpublishers.com The exchange of a N-benzoyl for a N-(4-chlorobenzoyl) group at the 5-position of the isothiazole ring influences the pharmacological activity of the resulting derivatives. nih.gov Furthermore, structural modifications in the carboxylic group of these compounds have been shown to affect their biological activity, with some amides of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid revealing significant anti-inflammatory properties. nih.gov

Another study focused on the synthesis of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as novel inhibitors of metallo-β-lactamases (MBLs). Structure-activity relationship studies of these compounds have provided insights for further inhibitor design. researchgate.net Similarly, the design of indole-based Schiff bases, some incorporating a thiazole (B1198619) moiety, has been guided by enhancing lipophilicity, electronic delocalization, and π-stacking to improve binding affinity to target enzymes. mdpi.com

The following table provides examples of this compound analogues and the impact of their structural modifications on bioactivity.

| Base Scaffold | Modification | Resulting Bioactivity |

| Thiazolidine-4-carboxylic acid | Varied substitutions | Influenza neuraminidase inhibition nih.gov |

| 5-Benzoylamino-3-methyl-4-isothiazolecarboxylic acid | N-(4-chlorobenzoyl) group at position 5 | Altered pharmacological activity, potential anti-inflammatory properties nih.gov |

| 2-Phenyl 4,5-dihydrothiazole-4-carboxylic acid | Substituents on the 2-phenyl ring | Metallo-β-lactamase inhibition researchgate.net |

| Indole-based Schiff bases | C5-methoxy substitution and varied aromatic aldehydes (including thiazole) | α-glucosidase inhibition mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. This approach has been applied to isothiazole derivatives to predict their activity and guide the design of new, more potent compounds.

A QSAR study was conducted on a series of thirty-eight isothiazole derivatives targeting the inhibition of the hepatitis C virus (HCV) NS5B polymerase. mdpi.com The developed model utilized seventeen molecular descriptors and the biological activity data of these compounds. The predictive ability of the model was validated, and it was subsequently used to design new isothiazole derivatives with potentially higher inhibitory activity against HCV NS5B. mdpi.com

In another example, QSAR models were developed for a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors to combat multidrug resistance in cancer. nih.gov These models, built using various machine learning methods, helped to understand the relationship between the molecular structures and their inhibitory activity. The models were then used to predict the activity of new quinoline (B57606) derivatives. nih.gov

The table below summarizes key aspects of QSAR studies on isothiazole and related heterocyclic derivatives.

| Compound Series | Target | Modeling Approach | Key Findings |

| Isothiazole derivatives | HCV NS5B polymerase | 2D-QSAR with MLR and ANN | Established a reliable relationship between molecular descriptors and anti-HCV activity, enabling the design of new potent inhibitors. mdpi.com |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (ABCB1) | Machine learning (KNN, DT, BPNN, GB) | Developed predictive models correlating molecular structure with inhibitory activity to design new compounds for overcoming multidrug resistance. nih.gov |

Pharmacophore Mapping for Target Binding

Pharmacophore mapping is a crucial computational tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophore) in a molecule responsible for its biological activity. This approach helps in understanding the interaction between a ligand and its target receptor, guiding the design of new molecules with improved binding affinity.

For thiazole derivatives, pharmacophore mapping has been employed to elucidate their binding modes and identify key interaction points with their biological targets. mdpi.com For instance, in the context of designing novel inhibitors, understanding the pharmacophoric features of existing active compounds allows for the virtual screening of large compound libraries to identify new potential leads.

A study on novel thiadiazole compounds utilized a pharmacophore mapping approach for target identification. nih.gov The process involved generating multiple conformers of the synthesized compounds and using a server to map them against a database of human protein targets. This reverse docking strategy helps in identifying potential biological targets for new chemical entities based on their pharmacophoric similarity to known ligands. nih.gov

The general workflow of pharmacophore mapping in the context of this compound derivatives would involve:

Identification of a set of active compounds: This includes known inhibitors or binders to the target of interest.

Conformational analysis: Generating a range of possible 3D structures for each active molecule.

Feature identification: Defining the key chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

Pharmacophore model generation: Aligning the active molecules and identifying a common spatial arrangement of these features.

Model validation: Testing the ability of the pharmacophore model to distinguish between active and inactive compounds.

This validated pharmacophore model can then be used to design new this compound analogues that fit the model and are predicted to have high binding affinity for the target.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, highlighting their therapeutic potential in various disease areas.

The isothiazole nucleus is a key component in many compounds exhibiting antimicrobial properties. Thiazole derivatives, in general, are known to possess a wide range of biological activities, including antibacterial and antifungal effects. mdpi.comnih.gov The unique chemical properties of the thiazole ring, including its ability to participate in hydrogen bonding and π-π stacking interactions, contribute to its effectiveness as an antimicrobial scaffold.

Thiazole derivatives have shown promising antibacterial activity against a variety of bacterial strains. mdpi.com For example, some 2-aminothiazole (B372263) derivatives have been reported to possess antibacterial properties. mdpi.com The antibacterial efficacy of these compounds is often attributed to their ability to interfere with essential bacterial processes.

A study on new heteroaryl(aryl) thiazole derivatives revealed moderate to good antibacterial activity against a panel of six bacteria. nih.gov The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.17 to >3.75 mg/mL. The structure-activity relationship analysis indicated that the nature of the substituents on the thiazole ring plays a crucial role in determining the antibacterial potency. nih.gov For instance, the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol (B47542) at position 2 of the thiazole ring was found to be beneficial for antibacterial activity. nih.gov

The following table presents the antibacterial activity of selected thiazole derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

| Compound 3 | E. coli | 0.23 | 0.47 |

| S. Typhimurium | 0.23 | 0.47 | |

| Compound 4 | E. coli | 0.17 | 0.23 |

| Compound 9 | B. cereus | 0.17 | 0.23 |

| S. Typhimurium | 0.17 | 0.23 |

Data extracted from a study on new heteroaryl(aryl) thiazole derivatives. nih.gov

Furthermore, research on 1,3-thiazolidin-4-one derivatives synthesized from carboxylic acid hydrazides showed that some of these compounds exhibited bacteriostatic effects, particularly against Gram-positive bacteria like Micrococcus luteus. researchgate.net This highlights the potential of the broader thiazole and thiazolidinone classes in the development of new antibacterial agents.

Antimicrobial Properties

Antifungal Activity

Derivatives of this compound have been investigated for their potential as antifungal agents, demonstrating notable efficacy against a range of fungal pathogens. The isothiazole nucleus is a key pharmacophore that has been incorporated into various molecular frameworks to develop new antimicrobial compounds. Research has shown that thiazole and its derivatives, including isothiazoles, exhibit significant biological activities, which are attributed to their ability to interact with microbial cell membranes.

In the agricultural sector, isothiazole derivatives have been developed as fungicides to protect crops from pathogenic fungi. For instance, a series of novel isothiazole-thiazole derivatives were synthesized and evaluated for their fungicidal activity against oomycetes, which are destructive plant pathogens. One particular compound, designated as 6u, demonstrated exceptionally high fungicidal activity against Pseudoperonospora cubensis and Phytophthora infestans in vivo. This compound is believed to act on the oxysterol-binding protein, a target also inhibited by the fungicide oxathiapiprolin. The potent activity of these derivatives highlights their potential for development as new fungicides to manage crop diseases.

Furthermore, studies on other thiazole derivatives have shown a broad spectrum of antifungal activity. For example, newly synthesized thiazole derivatives incorporating a cyclopropane (B1198618) system have demonstrated a very strong antifungal effect against clinical isolates of Candida albicans, a common cause of fungal infections in humans. The minimum inhibitory concentration (MIC) values for these compounds were found to be as low as 0.008 µg/mL for some strains. The mechanism of action for some of these derivatives is suggested to involve the disruption of the fungal cell wall.

The structure-activity relationship (SAR) studies of these compounds often reveal that specific substitutions on the isothiazole ring are crucial for their antifungal potency. The lipophilicity of the derivatives has also been correlated with their antifungal activity, suggesting that the ability to penetrate the fungal cell membrane is a key factor. The development of these compounds is a promising area of research for addressing the growing problem of antimicrobial resistance.

Table 1: In vivo Antifungal Activity of Isothiazole-Thiazole Derivative 6u

| Fungus | EC50 (mg L−1) |

|---|---|

| Pseudoperonospora cubensis | 0.046 |

| Phytophthora infestans | 0.20 |

**Table 2: Antifungal Activity of Thiazole Derivatives against *Candida albicans***

| Compound | MIC Range (µg/mL) | MFC Range (µg/mL) |

|---|---|---|

| Thiazole Derivatives | 0.008–7.81 | 0.015–31.25 |

Antiviral Activity, Including Neuraminidase Inhibition

Isothiazole derivatives have demonstrated a broad spectrum of antiviral activities against various RNA and DNA viruses. Research has highlighted their potential as effective agents against viruses such as HIV-1, HIV-2, poliovirus, and Echovirus. For instance, the compound S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate was found to be active against several strains of rhinovirus, Coxsackie B1, and the measles virus. Another derivative, 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile, along with S-(4-cyano-5-phenylisothiazol -3-yl)-O-ethyl thiocarbonate, showed high selectivity indexes for poliovirus 1 and Echovirus 9. These findings underscore the versatility of the isothiazole scaffold in the development of novel antiviral drugs.

A significant area of antiviral research for isothiazole-related compounds is the inhibition of influenza neuraminidase (NA), a crucial enzyme for the release and spread of influenza virus particles from infected cells. While this compound derivatives specifically are not extensively documented as NA inhibitors, the broader class of thiazole derivatives has been a focus of such research. For example, a series of thiazolidine-4-carboxylic acid derivatives were synthesized and showed moderate inhibitory activity against influenza A neuraminidase. The most potent compound in this series exhibited an IC50 value of 0.14 μM, suggesting that the thiazolidine ring could be a valuable scaffold for designing new NA inhibitors.

Similarly, other research has explored thiazole derivatives as potential NA inhibitors. A study focused on derivatives of 2-amino-4-thiazole-acetic ester as a lead compound. Modifications to this structure led to compounds with enhanced inhibitory activities. The most potent derivative in this series, compound 4d , displayed an IC50 of 3.43 μM against influenza A (H3N2) neuraminidase. Docking studies of these compounds within the NA active site revealed key interactions, providing a basis for further optimization. These studies collectively indicate that the thiazole and related isothiazole cores are promising starting points for the development of novel influenza neuraminidase inhibitors.

Table 3: Antiviral Activity of Selected Isothiazole Derivatives

| Compound | Virus | Activity/Selectivity Index (SI) |

|---|---|---|

| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | Poliovirus 1 | SI: 223 |

| Echovirus 9 | SI: 334 | |

| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | Poliovirus 1 | SI: 828 |

| Echovirus 9 | SI: 200 | |

| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Rhinoviruses 2, 39, 86, 89 | Active |

| Coxsackie B1 | Active | |

| Measles virus | Active |

Table 4: Neuraminidase Inhibitory Activity of Thiazole and Thiazolidine Derivatives

| Compound Class/Scaffold | Lead/Most Potent Compound | Target | IC50 |

|---|---|---|---|

| Thiazolidine-4-carboxylic acid derivatives | Compound 4f | Influenza A Neuraminidase | 0.14 μM |

| 2-amino-4-thiazole-acetic ester derivatives | Compound 4d | Influenza A (H3N2) Neuraminidase | 3.43 μM |

Anticancer and Antiproliferative Activities

This compound derivatives and related isothiazole-containing compounds have emerged as a significant class of molecules with potent anticancer and antiproliferative properties. The isothiazole ring system serves as a versatile scaffold in the design of novel therapeutic agents that can target various mechanisms involved in cancer progression. These mechanisms include the induction of programmed cell death (apoptosis), halting the cell cycle, and inhibiting key enzymes that are crucial for the growth and survival of cancer cells.

The antiproliferative effects of isothiazole derivatives have been demonstrated across a range of human cancer cell lines. The structural diversity of these compounds allows for the fine-tuning of their biological activity, leading to the identification of derivatives with high potency and selectivity. Research in this area is focused on understanding the specific molecular targets of these compounds and optimizing their structures to enhance their efficacy and reduce potential side effects. The following subsections detail the specific mechanisms through which this compound derivatives exert their anticancer effects, including the induction of apoptosis and cell cycle arrest, as well as the inhibition of critical kinases such as tyrosine kinases, MEK1/2, and CDK9.

Induction of Apoptosis and Cell Cycle Arrest

Isothiazole derivatives have been shown to exert their anticancer effects by inducing apoptosis, a form of programmed cell death, and by causing cell cycle arrest in various cancer cell lines. For instance, a series of 5-aroyl-3,4-dichloroisothiazole derivatives were synthesized and found to induce apoptosis in human colon cancer HCT-116 cells. One of the most potent compounds in this series led to an increase in the sub-G1 apoptotic population of cells and triggered the cleavage of poly(ADP-ribose) polymerase (PARP), a key event in the apoptotic cascade.

Furthermore, these compounds have been observed to cause cell cycle arrest at different phases. The same 5-aroyl-3,4-dichloroisothiazole derivative that induced apoptosis also caused a significant accumulation of cells in the G2/M phase of the cell cycle in HCT-116 cells. This arrest prevents the cancer cells from progressing through mitosis and dividing, thereby inhibiting tumor growth. The ability of isothiazole derivatives to modulate the cell cycle is often linked to their interaction with key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

The induction of apoptosis by these compounds can be mediated through both intrinsic and extrinsic pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic process, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family. The dual ability of isothiazole derivatives to induce apoptosis and cause cell cycle arrest makes them promising candidates for the development of new anticancer therapies that can effectively eliminate cancer cells while preventing their proliferation.

Tyrosine Kinase Inhibition

Certain derivatives of isothiazole have been identified as potent inhibitors of tyrosine kinases, which are critical enzymes in the signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of tyrosine kinase activity is a common feature in many types of cancer, making them an important target for anticancer drug development.

One notable example is the compoundisothiazolo[4,3-b]pyridine, which has been shown to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). Overexpression or mutation of EGFR is implicated in the development and progression of several cancers, including lung and colorectal cancer. By inhibiting EGFR, this isothiazole derivative can block the downstream signaling pathways that promote cancer cell proliferation and survival.

Another isothiazole-containing compound, Bcr-Abl, has demonstrated inhibitory activity against the Bcr-Abl tyrosine kinase, which is the hallmark of chronic myeloid leukemia (CML). The development of Bcr-Abl inhibitors has revolutionized the treatment of CML, and the discovery of isothiazole-based inhibitors adds to the arsenal (B13267) of potential therapeutic agents for this disease.

The mechanism of inhibition by these compounds typically involves binding to the ATP-binding site of the tyrosine kinase, thereby preventing the phosphorylation of substrate proteins and blocking the activation of downstream signaling pathways. The specificity of these inhibitors for particular tyrosine kinases is a key area of research, as it can influence both their efficacy and their side-effect profile.

MEK1/2 Kinase Inhibition

Isothiazole derivatives have also been investigated as inhibitors of the MEK1/2 kinases, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell proliferation, survival, and differentiation. Therefore, targeting MEK1/2 is a promising strategy for cancer therapy.

A novel isothiazole derivative has been identified as a potent and selective inhibitor of MEK1 and MEK2. This compound demonstrated significant antiproliferative activity in various cancer cell lines, particularly those with mutations in the BRAF or RAS genes, which lead to the constitutive activation of the MAPK pathway. In preclinical studies, this MEK inhibitor has shown the ability to suppress tumor growth in animal models of human cancer.

The mechanism of action of this isothiazole-based MEK inhibitor involves allosteric binding to a pocket adjacent to the ATP-binding site of the MEK1/2 enzymes. This binding locks the kinase in an inactive conformation, preventing its activation by upstream kinases and its subsequent phosphorylation of downstream targets, such as ERK1/2. The inhibition of this pathway ultimately leads to a reduction in cell proliferation and the induction of apoptosis. The development of isothiazole-based MEK inhibitors represents a promising approach for the treatment of cancers that are dependent on the MAPK signaling pathway.

CDK9 Inhibition

Cyclin-dependent kinase 9 (CDK9) has emerged as an important target in cancer therapy due to its role in regulating transcription. CDK9, in complex with its regulatory partner cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which is essential for the elongation of transcripts by RNA polymerase II. In many cancers, there is an increased reliance on CDK9 activity for the transcription of anti-apoptotic proteins and oncogenes, such as MYC.

Isothiazole-based compounds have been developed as potent and selective inhibitors of CDK9. One such compound, atuveciclib (B1649299) (BAY 1143572), is an orally available inhibitor of P-TEFb that has shown promising results in preclinical studies. Atuveciclib has been found to inhibit the growth of various cancer cell lines and to induce apoptosis, particularly in hematological malignancies that are dependent on MYC expression.

The mechanism of action of atuveciclib involves the inhibition of CDK9 kinase activity, which leads to a decrease in the phosphorylation of the C-terminal domain of RNA polymerase II and the subsequent suppression of transcription of key survival genes. This transcriptional repression results in the downregulation of anti-apoptotic proteins like Mcl-1 and the oncogene MYC, ultimately leading to cell cycle arrest and apoptosis in cancer cells. The development of isothiazole-based CDK9 inhibitors like atuveciclib represents a targeted therapeutic strategy for cancers that are addicted to transcriptional dysregulation.

Table 5: Anticancer Activities of Selected Isothiazole Derivatives

| Derivative Class | Mechanism of Action | Target Cancer Cells/Models | Key Findings |

|---|---|---|---|

| 5-aroyl-3,4-dichloroisothiazoles | Induction of Apoptosis, Cell Cycle Arrest (G2/M) | Human colon cancer (HCT-116) | Increased sub-G1 population, PARP cleavage |

| isothiazolo[4,3-b]pyridine | Tyrosine Kinase Inhibition | EGFR-dependent cancers | Inhibition of EGFR tyrosine kinase activity |

| Bcr-Abl | Tyrosine Kinase Inhibition | Chronic Myeloid Leukemia (CML) | Inhibition of Bcr-Abl tyrosine kinase |

| Novel Isothiazole Derivative | MEK1/2 Kinase Inhibition | BRAF/RAS mutant cancers | Allosteric inhibition of MEK1/2, tumor growth suppression |

| Atuveciclib (BAY 1143572) | CDK9 Inhibition | Hematological malignancies (MYC-dependent) | Inhibition of P-TEFb, downregulation of Mcl-1 and MYC |

STAT3 Transcriptional Activity Modulation

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in various cellular processes, including cell growth and proliferation. nih.gov Its continuous activation is linked to the progression of numerous diseases, making it a significant target for therapeutic intervention. nih.gov The canonical pathway involves phosphorylation of STAT3, leading to dimerization, nuclear translocation, and its function as a transcription factor. nih.gov Research into the modulation of STAT3 has explored various strategies, including the development of small-molecule inhibitors. sioc-journal.cn

In the context of isothiazole-related scaffolds, studies have investigated their potential to inhibit the STAT3 signaling pathway. However, research on certain derivatives has shown that the specific heterocyclic system is crucial for activity. For instance, the development of compounds featuring a thiazolo[5,4-d]pyrimidine (B3050601) scaffold, a related but distinct structure from simple isothiazoles, resulted in a loss of inhibitory activity against the STAT3 pathway. sioc-journal.cn This finding underscores the high degree of structural specificity required for effective STAT3 modulation and suggests that while the broader thiazole family is explored, not all derivatives are suitable candidates for this particular molecular target.

Anti-inflammatory Effects

Derivatives of this compound have demonstrated significant potential as anti-inflammatory agents. medwinpublishers.comresearchgate.net A notable series of compounds, the amide and ester derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid, have been synthesized and evaluated for their pharmacological activity. nih.gov Certain amides within this series exhibited significant anti-inflammatory effects in preclinical models, such as carrageenan-induced edema. medwinpublishers.comnih.gov

The mechanism for these anti-inflammatory effects is often linked to the inhibition of cyclooxygenase (COX) enzymes. A novel series of thiazole carboxamide derivatives were designed and synthesized to act as COX inhibitors. acs.orgnih.gov These studies provide insight into the structure-activity relationships governing the potency and selectivity of these compounds. For example, one study found that a specific thiazole carboxamide derivative, compound 2a , showed improved inhibitory potency against both COX-1 and COX-2 isoforms compared to a parent structure, which was attributed to its unique scaffold. acs.org Another compound, 2b , was identified as the most effective against the COX-1 enzyme in its respective series. acs.org

| Compound | Target Enzyme | IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |

| 2a | COX-1 | 2.65 | 2.766 |

| COX-2 | 0.958 | ||

| 2b | COX-1 | 0.239 | 1.251 |

| COX-2 | 0.191 | ||

| 2j | COX-2 | 0.957 | 1.507 |

| Celecoxib | COX-2 | 0.002 | 23.8 |

This table presents the in vitro inhibitory activity of selected thiazole carboxamide derivatives against COX-1 and COX-2 enzymes. Data sourced from acs.org.

Enzyme Inhibition Studies beyond Kinases (e.g., Carbonic Anhydrase-III)

The therapeutic potential of isothiazole and thiazole derivatives extends to the inhibition of enzymes other than kinases, with significant findings in the area of carbonic anhydrase (CA) inhibition. Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes. aau.edu.jo

A study focused on the synthesis and evaluation of 2,4,5-trisubstituted thiazole derivatives as potential inhibitors of human carbonic anhydrase-III (hCA-III). aau.edu.jo This research identified that the presence of a carboxylic acid group at the 4-position of the thiazole scaffold was critical for inhibitory activity. The most potent compound identified in this series was 2-amino-5-phenyl-thiazole-4-carboxylic acid (12a ), which displayed a Ki of 0.5 μM. aau.edu.jo Conversely, modifications to the 2-amino group, such as its replacement with an amide or urea (B33335) group, led to a significant decrease in activity. aau.edu.jo This highlights the specific structural requirements for potent CA-III inhibition within this class of compounds.

| Compound | Structure Description | Target Enzyme | Ki (μM) |

| 12a | 2-amino-5-phenyl-thiazole-4-carboxylic acid | hCA-III | 0.5 |

| 13c | 2-amido derivative | hCA-III | 174.1 |

| 14c | 2-urea derivative | hCA-III | 186.2 |

This table summarizes the carbonic anhydrase-III inhibitory activity of key 2,4,5-trisubstituted thiazole derivatives. Data sourced from aau.edu.jo.

Other Reported Biological Activities (e.g., Anticonvulsant, Antioxidant, Neuroprotective)

Beyond anti-inflammatory and enzyme-inhibitory roles, isothiazole and its structural relatives, thiazoles, have been investigated for other biological activities, most notably as anticonvulsant agents. medwinpublishers.com Several studies have focused on designing and synthesizing thiazole-bearing compounds for the management of seizures. researchgate.netmdpi.comnih.gov

One area of research involves hybrids of thiazole and 4-thiazolidinone (B1220212) cores. researchgate.netmdpi.com A series of these compounds were evaluated in preclinical models, including the pentylenetetrazole-induced seizure and maximal electroshock seizure tests. mdpi.com Among the tested compounds, specific derivatives such as 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib) and others showed excellent anticonvulsant activity in both models. researchgate.netmdpi.com Another study synthesized a series of thiazolidin-4-one substituted thiazole derivatives, identifying 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) as a particularly active compound that could serve as a lead for developing safer antiepileptic drugs. biointerfaceresearch.com Carboxamide and carboxylic acid derivatives of fused heterocyclic systems containing pyridazine (B1198779) have also been synthesized and tested, with some compounds showing high activity against maximal electroshock-induced seizures. nih.gov

While anticonvulsant properties are well-documented for this class of compounds, information regarding significant antioxidant or neuroprotective activities of this compound derivatives is not prominently featured in the reviewed literature.

Molecular Mechanisms of Action and Target Identification

Ligand-Target Interactions

Understanding the interactions between this compound derivatives and their biological targets at a molecular level is crucial for rational drug design. Computational methods such as molecular docking and molecular mechanics have been employed to elucidate these interactions. nih.govmdpi.com

For the anti-inflammatory thiazole carboxamides that target COX enzymes, molecular docking studies have revealed key binding modes. nih.gov For example, the t-butyl group of one derivative was shown to fill a lipophilic space within the COX-1 binding pocket, forming stabilizing hydrophobic interactions. nih.gov The binding free energies of these ligands within the active sites of COX-1 and COX-2 have been calculated using methods like the Prime Molecular Mechanics Generalized Born Model and Solvent Accessibility (MM-GBSA), providing a quantitative measure of their binding affinity. nih.gov

In the case of carbonic anhydrase-III inhibitors, structure-activity relationship studies have demonstrated the critical role of the carboxylic acid moiety at the 4-position of the thiazole ring. aau.edu.jo This functional group is crucial for the inhibitory activity, suggesting a key interaction, likely involving coordination with the zinc ion in the enzyme's active site, a common mechanism for sulfonamide-based CA inhibitors. aau.edu.jo The significant drop in activity upon modification of the 2-amino group further indicates its importance in correctly orienting the molecule within the active site for optimal interaction. aau.edu.jo

Interaction with Specific Molecular Pathways

The biological effects of this compound derivatives are a result of their interaction with specific molecular pathways.

Cyclooxygenase (COX) Pathway : The anti-inflammatory activity of many isothiazole and thiazole derivatives is directly linked to their inhibition of the COX pathway. By blocking the activity of COX-1 and COX-2 enzymes, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. acs.orgnih.gov The selectivity for COX-2 over COX-1 is often a goal in drug design to reduce gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). acs.org

Carbonic Anhydrase Regulation : Certain thiazole-4-carboxylic acid derivatives interact directly with the carbonic anhydrase enzyme family. aau.edu.jo The inhibition of specific isoforms, such as CA-III, can modulate various physiological processes, including pH regulation and ion transport. This interaction represents a distinct mechanism of action, separate from kinase or COX inhibition, and opens avenues for therapeutic applications in different disease contexts. aau.edu.jo

STAT3 Signaling Pathway : While a target of interest, the interaction of isothiazole-related compounds with the STAT3 pathway has shown challenges. The finding that certain thiazolo[5,4-d]pyrimidine scaffolds lead to a loss of STAT3 inhibitory activity indicates that these compounds can interact with components of the pathway, but not always in a therapeutically beneficial manner. sioc-journal.cn This demonstrates the complexity of targeting transcription factor pathways and the high structural specificity required for successful modulation.

Covalent Binding to Biomolecules

The isothiazole ring, a key component of this compound, possesses inherent chemical reactivity that can be harnessed for the design of covalent inhibitors. The formation of a covalent bond between a drug and its biological target can lead to prolonged duration of action and increased potency. The chemical basis for this reactivity lies in the susceptibility of the isothiazole nucleus to nucleophilic attack.

Studies on isothiazolium salts have shown that the ring's sulfur atom is a primary site for attack by nucleophiles. cdnsciencepub.com This interaction can initiate a cascade of reactions leading to the opening of the isothiazole ring. thieme-connect.comresearchgate.net In the context of drug design, a nucleophilic amino acid residue (such as cysteine or serine) within the active site of a target protein can attack the isothiazole moiety, leading to the formation of a stable, covalent adduct. This effectively and often irreversibly inactivates the protein.

While direct examples involving this compound derivatives as covalent inhibitors are specific to proprietary research, the principle has been demonstrated with the closely related thiazole scaffold. For instance, thiazole-fused compounds have been developed as covalent inhibitors that target specific cysteine residues in enzymes like the 3-chymotrypsin-like protease (3CLpro) of coronaviruses. nih.govresearchgate.net These inhibitors are designed with "warheads" that increase the reactivity of the ring system, ensuring efficient covalent bond formation with the target. nih.gov This strategy highlights the potential of the isothiazole ring as a platform for developing targeted covalent inhibitors, where the specific substitution pattern on the this compound core can be tuned to optimize reactivity and selectivity for a desired biomolecule.

Development of this compound as Lead Compounds

The this compound scaffold serves as a valuable starting point, or "lead compound," in the field of drug discovery. Its derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory and antiviral agents. nih.govmedwinpublishers.com The structural and electronic properties of the isothiazole ring, combined with the versatile chemistry of the carboxylic acid group, provide a robust framework for developing novel therapeutic agents. medwinpublishers.com Medicinal chemists utilize this scaffold to synthesize libraries of related compounds, systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Based Drug Design Principles

Structure-based drug design relies on understanding the three-dimensional structure of the biological target to design molecules that bind with high affinity and selectivity. This process is integral to the optimization of this compound derivatives. Two key principles in this approach are the analysis of Structure-Activity Relationships (SAR) and the use of computational methods like molecular docking.

Structure-Activity Relationship (SAR) studies involve synthesizing a series of derivatives of the lead compound and evaluating how specific changes in their chemical structure affect their biological activity. For example, in a series of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid derivatives, modifications to the carboxylic acid group (e.g., converting it to various amides and esters) were shown to have a significant impact on their anti-inflammatory activity. nih.gov Such studies provide crucial information about which parts of the molecule are essential for its interaction with the target and which can be modified to improve its properties.

Molecular Docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. biointerfaceresearch.com For this compound derivatives, docking studies can model how the molecule fits into the active site of an enzyme, such as cyclooxygenase (COX). nih.govacs.org These models can reveal key interactions, like hydrogen bonds formed by the carboxylic acid group or hydrophobic interactions involving the isothiazole ring. nih.gov This insight allows chemists to rationally design new derivatives with improved complementarity to the target, potentially leading to higher potency and selectivity. biointerfaceresearch.com For instance, docking might suggest that adding a specific substituent at a particular position on the isothiazole ring would allow the molecule to access a previously unoccupied pocket in the active site, thereby increasing binding affinity.

Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize lead compounds. upenn.edu It involves substituting one atom or functional group for another that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile. semanticscholar.org The carboxylic acid group in this compound is a frequent target for bioisosteric replacement.

While the carboxylic acid is often crucial for target binding through ionic interactions and hydrogen bonds, it can also present liabilities such as poor membrane permeability, rapid metabolism, and potential toxicity. semanticscholar.orgnih.gov Replacing the carboxylic acid with a suitable bioisostere can mitigate these issues while preserving the essential binding interactions. nih.gov

Common bioisosteres for carboxylic acids include:

Tetrazoles: These are one of the most widely used carboxylic acid bioisosteres. The 1H-tetrazole ring has a pKa value similar to that of a carboxylic acid, allowing it to act as a proton donor and participate in similar ionic and hydrogen bonding interactions. drughunter.comcambridgemedchemconsulting.com

Acyl Sulfonamides: This group also mimics the acidity of carboxylic acids and can form similar hydrogen bond interactions. nih.gov

Hydroxyisoxazoles and Hydroxyisothiazoles: The 3-hydroxyisothiazole moiety is itself a planar, acidic heterocycle that is considered a bioisostere of the carboxylic acid group. nih.gov It exhibits a similar pKa (approximately 4–5) and can participate in comparable binding interactions. nih.gov

The choice of a bioisostere is guided by its physicochemical properties. The following table compares key properties of a carboxylic acid with some of its common bioisosteres, illustrating how these replacements can modulate acidity (pKa) and lipophilicity (LogD).

| Functional Group | Typical pKa | Typical LogD (at pH 7.4) | Rationale for Use |

|---|---|---|---|

| Carboxylic Acid | ~4.6 | -0.49 | Baseline; strong H-bond donor/acceptor. researchgate.net |

| Tetrazole | ~5.1 | -0.25 | Similar acidity to carboxylic acid, can improve metabolic stability. drughunter.comresearchgate.net |

| Acyl Sulfonamide | ~4.5 | -0.09 | Maintains acidity, can alter solubility and binding geometry. researchgate.net |

| Hydroxamic Acid | ~8.2 | 0.71 | Less acidic, can act as a metal chelator, alters lipophilicity. researchgate.net |

| Sulfonic Acid | <2 | -1.45 | Stronger acid, more polar than carboxylic acid. researchgate.net |

By carefully selecting a bioisostere, medicinal chemists can fine-tune the properties of an this compound derivative to create a more effective and drug-like molecule.

Agrochemical and Materials Science Applications

Agrochemical Applications of Isothiazole-4-carboxylic Acid Derivatives

The versatility of the this compound scaffold has been extensively leveraged in the agrochemical industry to develop innovative solutions for crop protection and enhancement. By modifying the core structure, researchers have synthesized a range of derivatives, including amides and esters, which exhibit significant biological activities. These derivatives have shown considerable promise as fungicides, herbicides, and agents for pest control and plant growth regulation.

Fungicidal and Herbicidal Activities

Derivatives of this compound have demonstrated potent fungicidal activity against a variety of plant pathogens. For instance, novel isothiazole-thiazole derivatives have been synthesized and shown to be highly effective against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans. One particular compound, 6u, exhibited exceptionally high fungicidal activity, with EC50 values of 0.046 mg L−1 and 0.20 mg L−1 against these pathogens, respectively. mdpi.comnih.gov The mechanism of action for some of these derivatives is believed to be the targeting of the oxysterol-binding protein (PcORP1), a vital component in fungal physiology. mdpi.comnih.gov

In addition to their fungicidal properties, this compound derivatives have also been explored for their herbicidal potential. Carboxylic acids and their derivatives are integral to the development of many herbicides, targeting various biosynthetic pathways and metabolic systems in plants. acs.org The isothiazole (B42339) moiety, when incorporated into larger molecules, can contribute to their herbicidal efficacy, making it a valuable component in the design of new crop protection agents. chemimpex.com

| Compound Derivative | Target Organism | Activity Type | Observed Efficacy (EC50) | Reference |

|---|---|---|---|---|

| Isothiazole-thiazole derivative (6u) | Pseudoperonospora cubensis | Fungicidal | 0.046 mg L−1 | mdpi.comnih.gov |

| Isothiazole-thiazole derivative (6u) | Phytophthora infestans | Fungicidal | 0.20 mg L−1 | mdpi.comnih.gov |

| General Isothiazole Carboxamides | Various Fungi | Fungicidal | Broad-spectrum activity | google.com |

| General Thiazole (B1198619) Carboxylates | Various Weeds | Herbicidal | Contributes to herbicidal efficacy | chemimpex.com |

Pest Control and Plant Growth Enhancement

The application of this compound derivatives extends to the control of insect pests. The isothiazole scaffold is a key component in the development of novel insecticides. researchgate.net For instance, a series of N-pyridylpyrazole derivatives containing a thiazole moiety, derived from the corresponding carboxylic acid, have been synthesized and evaluated for their insecticidal activities against various lepidopteran pests. mdpi.com These compounds demonstrate the potential of the isothiazole core in creating effective pest management solutions.

| Derivative Type | Application | Observed Effect | Reference |

|---|---|---|---|

| N-pyridylpyrazole thiazole derivatives | Pest Control | Insecticidal activity against lepidopteran pests | mdpi.com |

| 2-(5-bromo-2-hydroxy-phenyl)-thiazolidine-4-carboxylic acid (BHTC) | Plant Growth Enhancement | Enhanced root growth at low doses | nih.gov |

| N-Acetyl-Thiazolidine-4-carboxylic acid (NATCA) | Plant Growth Enhancement | Promotes seed germination and root development | awiner.com |

Systemic Acquired Resistance Inducers

A significant aspect of the agrochemical utility of this compound derivatives is their ability to induce Systemic Acquired Resistance (SAR) in plants. SAR is a "whole-plant" resistance response that is triggered by a localized infection, leading to long-lasting protection against a broad spectrum of pathogens. 3,4-Dichloroisothiazole derivatives, in particular, have been identified as effective inducers of SAR. nih.gov

Research has shown that treatment with certain isothiazole-thiazole derivatives can lead to a significant upregulation of the systemic acquired resistance gene pr1. nih.govresearchgate.net For example, compound 6u was found to increase the expression of this gene by 43-fold after 24 hours and 122-fold after 48 hours. nih.govresearchgate.net This induction of the plant's own defense mechanisms provides a powerful and sustainable approach to disease management in agriculture.

Role in Materials Science